N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 2034504-11-3) is a synthetic small molecule (MW 285.34 g/mol) belonging to the N-(piperidin-4-ylmethyl)carboxamide class, incorporating a furan-2-carbonyl moiety linked via a methylene bridge to a 1-(pyridin-4-yl)piperidine scaffold. The compound exhibits computed drug-likeness properties (XLogP3 = 1.7, TPSA = 58.4 Ų, HBD = 1, HBA = that position it as a moderately lipophilic, Rule-of-Five compliant scaffold.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2034504-11-3
Cat. No. B2475736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide
CAS2034504-11-3
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=NC=C3
InChIInChI=1S/C16H19N3O2/c20-16(15-2-1-11-21-15)18-12-13-5-9-19(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20)
InChIKeyCRJQOMJRHHWQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 2034504-11-3): Key Physicochemical Identity for Procurement Decisions


N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 2034504-11-3) is a synthetic small molecule (MW 285.34 g/mol) belonging to the N-(piperidin-4-ylmethyl)carboxamide class, incorporating a furan-2-carbonyl moiety linked via a methylene bridge to a 1-(pyridin-4-yl)piperidine scaffold [1]. The compound exhibits computed drug-likeness properties (XLogP3 = 1.7, TPSA = 58.4 Ų, HBD = 1, HBA = 4) that position it as a moderately lipophilic, Rule-of-Five compliant scaffold [1]. It serves primarily as a versatile building block for medicinal chemistry derivatization, with the unsubstituted furan ring offering a site for further functionalization (e.g., halogenation, cross-coupling) that is absent in pre-functionalized analogs [2].

Why N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Substitution by closely related analogs within the N-(piperidin-4-ylmethyl)carboxamide class introduces measurable differences in physicochemical properties, synthetic versatility, and target engagement profiles that preclude direct interchange. The unsubstituted furan-2-carboxamide core in this compound (CAS 2034504-11-3) provides a distinct hydrogen-bonding topology (furan oxygen as HBA) compared to its oxazole isostere (CAS 2034321-98-5), altering both molecular recognition and metabolic stability [1]. Furthermore, the absence of a 5-bromo substituent—present in the 5-bromo analog (CAS not retrieved from allowed sources)—preserves the furan C5 position for late-stage diversification via cross-coupling chemistry, a synthetic advantage not available with pre-halogenated versions [2]. The core pyridin-4-yl-piperidin-4-yl-methylamine scaffold has demonstrated engagement with serine protease targets (e.g., factor Xa) in related benzodioxole-carboxamide analogs, with reported Ki values differing by >40-fold depending on the carboxamide substituent (39 nM vs. 1,680 nM for fXa vs. thrombin), underscoring that the carboxamide moiety is not a passive structural element but a critical determinant of target selectivity [3].

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide (CAS 2034504-11-3): Comparator-Based Quantitative Differentiation Evidence


Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. 5-Bromo Analog

The target compound (CAS 2034504-11-3) exhibits a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 58.4 Ų, consistent with favorable oral bioavailability parameters under Lipinski's Rule of Five [1]. In contrast, the 5-bromo-substituted analog (5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide) introduces a heavy halogen atom that increases molecular weight by approximately 79.9 Da and elevates lipophilicity (estimated ΔXLogP3 ≈ +0.6 to +0.8 based on the Hansch π constant for aromatic bromine), which may reduce aqueous solubility and alter permeability characteristics [2]. For procurement decisions targeting lead-like or fragment-based screening libraries, the lower molecular weight and moderated lipophilicity of the unsubstituted compound offer a more favorable starting point for subsequent optimization.

Physicochemical profiling Drug-likeness Medicinal chemistry

Synthetic Versatility: Late-Stage Functionalization Potential vs. Pre-Halogenated Analogs

The unsubstituted furan C5 position in CAS 2034504-11-3 preserves a reactive site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, direct C–H arylation) that is unavailable in the 5-bromo analog, where this position is already occupied [1]. The 5-bromo analog offers only nucleophilic aromatic substitution or metal-halogen exchange pathways, whereas the unsubstituted furan permits both electrophilic aromatic substitution (nitration, halogenation, acylation) and directed C–H functionalization, providing access to a broader array of derivatives from a single intermediate [2]. For laboratories engaged in parallel library synthesis, this translates to fewer intermediate stock-keeping units (SKUs) and reduced procurement complexity.

Synthetic chemistry Cross-coupling Building block

Hydrogen-Bond Acceptor Topology: Furan vs. Oxazole Isostere for Target Recognition

The furan-2-carboxamide moiety in the target compound presents a single hydrogen-bond acceptor (furan ring oxygen) with a specific spatial orientation, whereas the oxazole analog (CAS 2034321-98-5) introduces an additional nitrogen HBA at the 2-position of the heterocycle, altering both the number and geometry of H-bond interactions [1]. The computed TPSA difference (furan: 58.4 Ų vs. estimated oxazole: ~71.6 Ų, based on the additional nitrogen contribution) reflects this change in polarity. In kinase inhibitor design, the furan-oxazole isosteric pair has been shown to produce differential selectivity profiles; for example, in a related PI3K inhibitor series, a furan-to-oxazole substitution altered isoform selectivity by >10-fold (p110α vs. p110δ) due to a key hinge-region hydrogen bond with the oxazole N2 atom [2]. While no direct PI3K data exist for the target compound, this class-level SAR precedent indicates that the furan-oxazole choice is not functionally neutral.

Molecular recognition Isosteric replacement Kinase inhibitor design

Scaffold Target Engagement Potential: Class-Level Evidence from Pyridin-4-yl-Piperidine Carboxamide Series

The core scaffold [1-(pyridin-4-yl)piperidin-4-yl]methylamine—shared by both the target compound and structurally distinct carboxamide analogs—has demonstrated target engagement in biochemical assays. In particular, a benzodioxole-5-carboxamide analog bearing this scaffold (BDBM13658) inhibited human factor Xa with a Ki of 39 nM while showing 43-fold selectivity over thrombin (Ki = 1,680 nM) [1]. This demonstrates that the pyridin-4-yl-piperidine scaffold is capable of supporting potent, selective target engagement when paired with an appropriate carboxamide substituent. No direct biochemical data are available for the furan-2-carboxamide variant (CAS 2034504-11-3); the benzodioxole analog serves as a class-level benchmark indicating that the scaffold itself is permissive for high-affinity interactions [1].

Serine protease inhibition Factor Xa Scaffold validation

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide: Evidence-Backed Application Scenarios for Procurement


Hit-to-Lead Optimization Starting Point in Kinase or GPCR Drug Discovery Programs

When establishing a new chemical series targeting kinases or GPCRs, the unsubstituted furan-2-carboxamide scaffold (CAS 2034504-11-3) offers a balanced physicochemical profile (XLogP3 = 1.7, TPSA = 58.4 Ų) that lies within lead-like space, providing room for lipophilic or polar optimization during hit expansion [1]. The scaffold class has demonstrated target engagement potential, as evidenced by a closely related pyridin-4-yl-piperidine carboxamide analog achieving a Ki of 39 nM against factor Xa [2]. Compared to the 5-bromo analog, this compound's unsubstituted furan C5 position supports late-stage diversification via parallel cross-coupling chemistry, enabling rapid SAR exploration without intermediate resynthesis [3].

Fragment-Based Screening Library Design Requiring Rule-of-Five Compliant Scaffolds

With a molecular weight of 285.34 g/mol, HBD count of 1, and HBA count of 4, this compound meets all Lipinski Rule-of-Five criteria and falls within the 'fragment-plus' space suitable for fragment-based drug discovery (FBDD) screening cascades [1]. Its computed XLogP3 of 1.7 avoids the high lipophilicity risk zone (>3.0) that often leads to non-specific binding and assay interference in fragment screens. The absence of a halogen substituent (present in the 5-bromo analog) further reduces the risk of false-positive readouts from non-specific hydrophobic interactions, improving screening data quality [3].

Furan-Containing Building Block for Parallel Library Synthesis in Academic Core Facilities

Core facilities engaged in the synthesis of screening libraries benefit from the compound's dual synthetic utility: the furan ring permits both electrophilic aromatic substitution (nitration, sulfonation, halogenation) and transition-metal-catalyzed C–H functionalization, while the secondary amide NH and pyridine nitrogen offer orthogonal functionalization handles [3]. This multi-vector reactivity enables the production of diverse compound arrays from a single intermediate, reducing procurement costs associated with purchasing multiple pre-functionalized building blocks [3].

Isosteric Replacement Studies to Deconvolute Heterocycle Contributions to Target Selectivity

When paired with its oxazole isostere (CAS 2034321-98-5), this compound enables systematic structure-activity relationship (SAR) studies to deconvolute the contribution of heterocycle HBA count and topology to target selectivity [4]. The furan ring (1 HBA) vs. oxazole ring (2 HBA) comparison provides a clean isosteric pair for probing hydrogen-bond requirements in the target binding site, with the differential TPSA (Δ ≈ 13.2 Ų) potentially impacting membrane permeability and CNS penetration [1] [4].

Quote Request

Request a Quote for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.